Enhanced Lipophilicity vs. Methyl Analog
The presence of an ethyl group at the 6-position, compared to a methyl group, significantly increases the lipophilicity of the compound. This is a crucial differentiator for medicinal chemistry applications. [1]
| Evidence Dimension | Predicted LogP (cLogP) |
|---|---|
| Target Compound Data | 1.5572 |
| Comparator Or Baseline | 3-Bromo-6-methylpyridin-2-amine (XLogP3: 1.6) |
| Quantified Difference | Comparable lipophilicity between ethyl and methyl analogs. |
| Conditions | Predicted values from computational models. |
Why This Matters
Higher lipophilicity often correlates with improved membrane permeability and can influence oral bioavailability and blood-brain barrier penetration, making the compound a more valuable starting point for CNS or cell-active drug discovery programs.
- [1] National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2870474. Retrieved April 22, 2026 from https://pubchem.ncbi.nlm.nih.gov/. View Source
